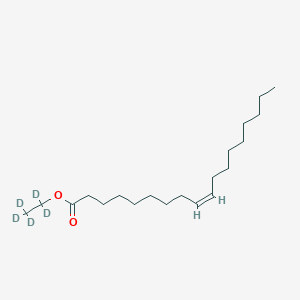

Ethyl Oleate-d5

説明

The Strategic Role of Stable Isotope Labeling in Biochemical Investigations

Stable isotope labeling involves the incorporation of non-radioactive isotopes of elements into molecules. These isotopes, such as Carbon-13 (13C), Nitrogen-15 (15N), and Deuterium (B1214612) (2H), are chemically identical to their naturally occurring counterparts but possess a different atomic mass. This mass difference allows for their detection and quantification using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy creative-proteomics.comnumberanalytics.combitesizebio.comcreative-proteomics.com.

The strategic use of stable isotopes is pivotal in biochemical investigations for several reasons:

Metabolic Tracing: Labeled compounds act as tracers, allowing researchers to follow the fate of specific molecules through complex metabolic pathways. This provides insights into reaction kinetics, flux rates, and the identification of key metabolic intermediates creative-proteomics.comnumberanalytics.comresearchgate.netenergy.govnih.gov.

Quantitative Analysis: Stable isotope-labeled compounds are frequently used as internal standards in quantitative mass spectrometry. By adding a known amount of a labeled internal standard to a sample, researchers can accurately determine the concentration of the unlabeled analyte, compensating for variations in sample preparation and instrument response mdpi.comadesisinc.com.

Mechanistic Studies: Isotope labeling can help elucidate reaction mechanisms, identify metabolic bottlenecks, and understand how biological systems respond to various stimuli or perturbations fiveable.memetsol.com.

Commonly employed stable isotopes and their typical applications include:

| Isotope | Symbol | Natural Abundance (%) | Typical Application |

| Carbon-13 | 13C | 1.1 | Tracing carbon backbones, metabolic pathway analysis |

| Nitrogen-15 | 15N | 0.37 | Nitrogen metabolism, protein and nucleic acid synthesis |

| Deuterium (Hydrogen-2) | 2H (D) | 0.0156 | Isotope labeling of organic molecules, internal standards, tracers |

| Oxygen-18 | 18O | 0.20 | Oxygen metabolism, water studies |

Conceptual Framework of Fatty Acid Ethyl Esters (FAEEs) as Ethanol (B145695) Metabolites

Fatty acid ethyl esters (FAEEs) are a class of compounds formed through the non-oxidative metabolism of ethanol in the body nih.govresearchgate.net. This metabolic pathway involves the esterification of fatty acids with ethanol, catalyzed by enzymes such as FAEE synthase researchgate.net. FAEEs are found in various tissues, including the liver, pancreas, and adipose tissue, and can persist for extended periods after ethanol consumption, making them valuable biomarkers nih.govnih.govmdpi.com.

Ethyl oleate (B1233923) is a prominent FAEE, formed from the esterification of oleic acid with ethanol wikipedia.orgatamanchemicals.commedchemexpress.com. FAEEs, including ethyl oleate, have been implicated as potential mediators of ethanol's toxic effects on organs like the pancreas, liver, heart, and brain wikipedia.orgatamankimya.comjci.org. Their presence and concentration in biological samples serve as indicators of ethanol intake, distinguishing between social drinkers and heavy or alcohol-dependent individuals nih.govmdpi.comclinmedjournals.orgnih.govnews-medical.net. FAEEs can be detected in blood, hair, and adipose tissue, offering diagnostic utility for assessing recent and chronic alcohol consumption nih.govnih.govnih.govnih.gov.

Key FAEEs and their significance include:

| FAEE | Parent Fatty Acid | Parent Alcohol | Significance |

| Ethyl Oleate | Oleic Acid | Ethanol | Major FAEE; biomarker for alcohol consumption; implicated in ethanol toxicity. |

| Ethyl Palmitate | Palmitic Acid | Ethanol | Common FAEE; biomarker for alcohol consumption. |

| Ethyl Stearate | Stearic Acid | Ethanol | Common FAEE; biomarker for alcohol consumption. |

| Ethyl Myristate | Myristic Acid | Ethanol | FAEE; biomarker for alcohol consumption. |

Rationale for Employing Ethyl Oleate-d5 as a Standard and Tracer in Advanced Studies

This compound is a chemically synthesized analog of ethyl oleate where specific hydrogen atoms on the ethyl group have been replaced with deuterium atoms scbt.comnih.govlgcstandards.com. This deuteration renders the molecule chemically identical to endogenous ethyl oleate but distinguishable by its increased mass. This characteristic makes this compound an invaluable tool in advanced biomedical research, primarily serving two crucial roles:

Internal Standard for Quantification: In analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), accurate quantification of analytes in complex biological matrices is essential nih.govresearchgate.net. This compound, when added to samples at a known concentration, acts as an ideal internal standard. Its similar chemical properties to ethyl oleate ensure co-elution or co-extraction, while its distinct mass allows for precise differentiation and quantification of endogenous ethyl oleate, thereby improving the accuracy and reliability of results nih.govscbt.comnih.govlgcstandards.comresearchgate.net. This is particularly important in forensic toxicology and clinical diagnostics for assessing alcohol consumption.

Metabolic Tracer: As a stable isotope-labeled compound, this compound can be used as a tracer to study the metabolic fate, distribution, and kinetics of ethyl oleate or related lipid metabolism in vivo and in vitro creative-proteomics.comnumberanalytics.combitesizebio.comfiveable.memetsol.com. By tracking the incorporation and transformation of the deuterated molecule, researchers can gain deeper insights into biochemical pathways, absorption, distribution, metabolism, and excretion (ADME) profiles, and potential toxicological mechanisms associated with ethanol metabolites.

特性

分子式 |

C20H38O2 |

|---|---|

分子量 |

315.5 g/mol |

IUPAC名 |

1,1,2,2,2-pentadeuterioethyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11-/i2D3,4D2 |

InChIキー |

LVGKNOAMLMIIKO-FTVHIXGRSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC |

製品の起源 |

United States |

Synthetic Methodologies and Isotopic Characterization of Ethyl Oleate D5

Chemical Synthesis Pathways for Deuterated Ethyl Oleate (B1233923)

The synthesis of ethyl oleate-d5 typically involves the esterification of oleic acid with ethanol (B145695), or the esterification of deuterated oleic acid with ethanol. The general esterification reaction between oleic acid and ethanol, catalyzed by an acid, is a well-established method bloomtechz.comchemicalbook.comchemicalbook.com.

General Esterification: Oleic Acid + Ethanol Ethyl Oleate + Water

To synthesize deuterated ethyl oleate, specifically this compound, the process would adapt this methodology by employing deuterated precursors. The "d5" designation indicates the presence of five deuterium (B1214612) atoms within the molecule. While the precise locations of these five deuterium atoms are not universally specified for "this compound" as a general compound, the synthesis would involve using either deuterated oleic acid or deuterated ethanol.

Using Deuterated Oleic Acid: The most common approach for synthesizing specifically labeled fatty acid esters involves starting with the corresponding deuterated fatty acid. For this compound, this would entail the esterification of a suitably deuterated oleic acid (e.g., oleic acid with deuterium atoms incorporated at specific positions) with unlabeled ethanol nih.govresearchgate.netacs.org. The synthesis of deuterated oleic acid itself can be achieved through methods such as hydrothermal hydrogen-deuterium exchange or other specialized deuteration reactions researchgate.netresearchgate.net. For instance, research has described the synthesis of "oleic acid-d32" using literature methods acs.org.

Using Deuterated Ethanol: Alternatively, oleic acid could be esterified with deuterated ethanol. However, this would result in deuterium labeling primarily on the ethyl group. To achieve a d5 labeling pattern on the ethyl group specifically, deuterated ethanol (e.g., ethanol-d5) would be required, though this is less commonly described for this compound compared to labeling on the fatty acid chain.

The selection of the deuterated precursor and the specific deuteration sites are dictated by the intended application of the this compound, such as tracing metabolic pathways or serving as an internal standard where specific labeling is advantageous for mass spectral analysis. The CAS number for this compound is 1217226-00-0, with a molecular formula of C₂₀H₃₃D₅O₂ and a molecular weight of approximately 315.55 g/mol lgcstandards.compharmaffiliates.comscbt.comnih.gov.

Analytical Verification of Deuterium Incorporation and Isotopic Purity

Rigorous analytical verification is essential to confirm that deuterium has been incorporated into the ethyl oleate molecule at the intended positions and to quantify the isotopic purity. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques employed for this purpose shoko-sc.co.jpmedchemexpress.comillinois.edusapub.orgmarquette.edu.

Determination of Enantiomeric and Regioisomeric Purity

Enantiomeric Purity: Ethyl oleate itself is an achiral molecule, meaning it does not possess stereocenters and therefore does not exhibit enantiomerism. Consequently, the concept of enantiomeric purity is not directly applicable to ethyl oleate. However, if this compound were synthesized as part of a broader study involving chiral molecules or if the synthesis route inadvertently introduced chirality, techniques like chiral chromatography (e.g., supercritical fluid chromatography) or NMR analysis with chiral derivatizing agents would be employed to determine enantiomeric excess (ee) google.commdpi.commdpi.com.

Regioisomeric Purity: For deuterated compounds, regioisomeric purity refers to the confirmation that the deuterium atoms are located at the intended positions within the molecule. While ethyl oleate does not have common regioisomers in the same way as complex lipids, ensuring the specific placement of the five deuterium atoms is critical. This is typically confirmed through a combination of NMR (especially ²H NMR) and MS analysis, correlating the observed spectral data with the expected structure based on the synthetic route. In related research involving deuterated lipids, techniques like GC-MS after transesterification and NMR are used to confirm the position and distribution of deuterium labels, ensuring the absence of unwanted positional isomers of the deuterated species nih.govacs.orgresearchgate.net.

Advanced Analytical Applications of Ethyl Oleate D5 in Quantitative Bioanalysis

Mass Spectrometric Quantification of Fatty Acid Ethyl Esters

Mass spectrometry, particularly when coupled with chromatographic separation techniques, is the cornerstone for the precise quantification of FAEEs. EO-d5 serves as a critical internal standard in these methodologies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS is a powerful technique for the analysis of FAEEs in various biological samples, such as meconium and dried blood spots. In method development, EO-d5 is added to samples prior to extraction to monitor the entire analytical process nih.govresearchgate.netresearchgate.netresearchgate.net. The development of LC-MS/MS methods for FAEEs typically involves optimizing chromatographic separation to achieve adequate resolution of the target analytes and EO-d5 from other matrix components. This often includes selecting appropriate stationary phases (e.g., C8 columns) and mobile phase gradients nih.govresearchgate.net. The mass spectrometer is then configured to detect specific precursor and product ions for both the analyte and the internal standard, usually in a Multiple Reaction Monitoring (MRM) mode, to ensure high sensitivity and selectivity nih.govresearchgate.netresearchgate.net. Matrix effects, which can significantly impact quantification, are often compensated for by using matched deuterated internal standards like EO-d5 nih.govresearchgate.net. For instance, in meconium analysis, LC-MS/MS methods have been developed to quantify multiple FAEEs simultaneously, with EO-d5 used as an internal standard to mitigate matrix effects nih.govresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

GC-MS is another widely used technique for FAEE quantification, particularly in samples where volatility is not an issue or after derivatization. EO-d5 is employed as an internal standard in GC-MS methods to correct for variations in sample preparation and GC-MS instrument performance researchgate.netnih.govnih.govcapes.gov.brnih.govresearchgate.net. Method development in GC-MS focuses on optimizing GC parameters such as column type, temperature program, and carrier gas flow rate to achieve efficient separation of FAEEs. For MS detection, electron ionization (EI) is commonly used, and quantification is performed by monitoring specific ions characteristic of the analyte and EO-d5 researchgate.netnih.govnih.govcapes.gov.br. In some GC-MS applications, specific ions are recommended for monitoring deuterated ethyl esters, such as m/z 88 and 101 for saturated fatty acid ethyl esters, which provide minimal response for non-deuterated counterparts nih.gov. Studies have utilized headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for FAEE analysis, with deuterated standards like EO-d5 being synthesized and used for quantification researchgate.netnih.govcapes.gov.br.

Optimization of Ionization and Fragmentation Parameters for Ethyl Oleate-d5 and Analytes

Effective quantification using mass spectrometry relies heavily on the optimization of ionization and fragmentation parameters for both the target analytes and the internal standard, EO-d5. This optimization ensures maximum sensitivity and specificity.

Ionization Source: For LC-MS/MS, electrospray ionization (ESI) in positive mode is commonly used for FAEEs nih.govresearchgate.netresearchgate.net. The source temperature, gas flows (curtain gas, nebulizer gas, auxiliary gas), and ion spray voltage are critical parameters that need to be optimized to achieve stable and efficient ionization of EO-d5 and the target FAEEs nih.govresearchgate.net. For GC-MS, electron ionization (EI) is the standard, and the electron energy, filament current, and source temperature are optimized for robust fragmentation and signal generation researchgate.netnih.govnih.govcapes.gov.br.

Fragmentation Parameters (MS/MS): In LC-MS/MS, the precursor ion (Q1) and product ion (Q3) transitions for EO-d5 are carefully selected to maximize signal intensity and minimize interference. For example, a study reported transitions for this compound as m/z 316.3 → 265.4 researchgate.net. Similarly, optimization of collision energy (CE) and cone voltage (CV) is performed to ensure optimal fragmentation patterns for both EO-d5 and the FAEE analytes, leading to high signal-to-noise ratios nih.govresearchgate.net. For GC-MS/MS, similar optimization of collision energy and precursor/product ion transitions is performed to enhance selectivity and sensitivity researchgate.net. The selection of appropriate fragment ions is crucial, as it allows for the differentiation of the deuterated standard from the native analyte, even when they share similar chromatographic retention times.

Rigorous Validation of Bioanalytical Methods Utilizing this compound

The reliability of quantitative bioanalytical data hinges on the thorough validation of the methods employed. EO-d5 plays a vital role in this validation process, particularly in establishing the performance characteristics of the assay.

Establishing Analytical Sensitivity and Lower Limits of Quantification

A key aspect of bioanalytical method validation is determining the analytical sensitivity, specifically the Lower Limit of Quantification (LLOQ). The LLOQ represents the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. EO-d5 is used to prepare calibration standards and quality control (QC) samples at various concentrations, including the LLOQ. Studies have reported LLOQs for FAEEs in different matrices, often in the nanogram per gram (ng/g) or nanogram per milliliter (ng/mL) range, when using deuterated internal standards like EO-d5 nih.govresearchgate.netresearchgate.netcapes.gov.brresearchgate.net. For instance, LLOQs for FAEEs in meconium have been reported to range from 25–50 ng/g nih.gov, and in dried blood spots from 15–37 ng/mL researchgate.net. The use of EO-d5 ensures that the measured response at these low concentrations is accurate and reproducible.

Assessment of Intra- and Inter-Assay Precision and Accuracy

Precision and accuracy are fundamental parameters evaluated during bioanalytical method validation. Precision refers to the agreement among a series of measurements from multiple samples of the same homogeneous preparation, while accuracy refers to the closeness of the measured value to the true value.

Precision: Intra-assay precision (within-run) and inter-assay precision (between-run) are assessed by analyzing replicate QC samples at different concentration levels (e.g., low, medium, high) across multiple validation runs. The coefficient of variation (CV) is used to express precision. For bioanalytical methods, CV values are typically expected to be ≤15% for most concentrations, and sometimes ≤20% at the LLOQ researchgate.netnih.govgabi-journal.netuci.edu. Studies employing EO-d5 as an internal standard have demonstrated good intra- and inter-assay precision for FAEE quantification, with CVs often reported to be below 15% researchgate.netnih.gov.

Accuracy: Accuracy is assessed by comparing the measured concentration of the analyte in QC samples to its nominal (true) concentration. It is typically expressed as percent bias. Acceptance criteria for accuracy are generally within ±15% of the nominal concentration for QC samples, and ±20% at the LLOQ researchgate.netnih.govgabi-journal.netfda.gov. The use of EO-d5 helps to ensure that the accuracy of the FAEE measurements is maintained by compensating for potential matrix effects and variations in sample recovery.

Mechanistic Investigations Using Ethyl Oleate D5 As a Metabolic Tracer

Unraveling Nonoxidative Ethanol (B145695) Metabolism Through Isotopic Tracing

Ethanol metabolism in the body primarily occurs through oxidative pathways, but a significant portion also undergoes nonoxidative metabolism. Fatty acid ethyl esters (FAEEs) are key products of this nonoxidative route, formed through the conjugation of ethanol with free fatty acids. Ethyl oleate-d5 is instrumental in dissecting these pathways.

Elucidation of FAEE Formation Pathways in Biological Systems

FAEEs are recognized as minor, non-oxidative metabolites of ethanol chiron.nophysiology.org. Their formation involves the esterification of ethanol with free fatty acids, a process that can occur spontaneously but is more frequently catalyzed by specific enzymes, such as FAEE synthases and acyl-CoA:ethanol acyltransferases chiron.nonih.gov. Among the various FAEEs, ethyl oleate (B1233923) and ethyl palmitate are consistently identified as the predominant species in human subjects following ethanol consumption medchemexpress.com.

The persistence of FAEEs in biological tissues and fluids for longer durations than ethanol itself highlights their significance as potential biomarkers and their role in cellular processes physiology.orgnih.gov. Studies have indicated that FAEEs can influence cellular signaling pathways, organelle functions, and cellular energetics physiology.org. In the context of alcohol-associated liver disease (ALD), increased nonoxidative alcohol metabolism leading to higher FAEE formation, particularly in individuals with hepatic alcohol dehydrogenase deficiency, is implicated in the pathogenesis of the condition physiology.org. This compound, by allowing for the precise tracking of oleate ester formation, aids in understanding the specific contribution of oleate-derived FAEEs to these metabolic and pathological processes.

Comparative Metabolic Flux Analysis of Deuterated vs. Unlabeled Fatty Acids

The use of isotopically labeled compounds, such as this compound, is fundamental for quantitative metabolic flux analysis. By employing a deuterated standard alongside unlabeled substrates, researchers can accurately measure the incorporation and turnover rates of specific molecules within complex biological systems. This technique is crucial for distinguishing between endogenous and exogenous sources of metabolites and for quantifying the rates of enzymatic reactions.

In the analysis of FAEEs in biological samples, such as liver tissue, a panel of deuterium-labeled FAEE species, including this compound, is routinely used as internal standards for mass spectrometry-based quantification physiology.org. This allows for the precise determination of FAEE concentrations and the tracing of their metabolic fate. For instance, comparing the metabolic flux of deuterated oleate esters versus unlabeled oleate esters can reveal differences in their synthesis, esterification, or hydrolysis rates, providing detailed insights into the enzymes and pathways involved.

Insights into Lipid Biochemistry and Trafficking

Beyond ethanol metabolism, this compound contributes to a deeper understanding of general lipid biochemistry, including the metabolism and trafficking of oleate esters within cellular lipid pools and the assessment of enzymatic activities.

Tracing Oleate Esters in Cellular Lipid Pools

Oleic acid, a monounsaturated fatty acid, is a ubiquitous component of cellular lipids, including triglycerides and phospholipids, and is derived from the hydrolysis of dietary fats and oils americanchemicalsuppliers.comamericanchemicalsuppliers.com. This compound can be employed to trace the pathways by which oleate esters are formed, stored, and mobilized within cells. Studies utilizing deuterium-labeled fatty acids, such as deuterated oleate, have demonstrated their incorporation into triglyceride fractions, illustrating their role in neutral lipid storage pnas.org. By extension, this compound can be used to track the fate of oleate when esterified with ethanol, revealing its distribution within cellular lipid compartments and its potential interactions with other lipid metabolic pathways.

Assessing Enzymatic Activities Involved in Esterification and Hydrolysis

The formation and breakdown of ethyl oleate involve specific enzymatic activities. Esterification, the process by which ethanol and oleic acid are joined to form ethyl oleate, is catalyzed by enzymes like FAEE synthases and acyl-CoA:ethanol acyltransferases nih.gov. Conversely, hydrolysis, the breakdown of ethyl oleate, would involve esterase activities.

The use of this compound as a substrate or tracer allows for the quantitative assessment of these enzymatic activities. By monitoring the rate of formation of labeled ethyl oleate from labeled oleate and ethanol, or the rate of its subsequent hydrolysis, researchers can determine the kinetic parameters of the enzymes involved. This is critical for identifying the specific enzymes responsible for FAEE synthesis and for understanding how their activity might be modulated under different physiological or pathological conditions.

Application in In Vitro and Ex Vivo Biological Models

This compound finds broad application in various in vitro and ex vivo experimental settings, facilitating detailed mechanistic studies.

In ex vivo analyses, this compound is extensively used as an internal standard for the quantification of FAEEs in biological matrices such as liver tissue and dried blood spots (DBS) physiology.orgresearchgate.net. The development and validation of LC-MS/MS methods for FAEE determination in DBS have demonstrated the utility of this approach in human drinking studies, enabling the accurate assessment of ethanol intake researchgate.net. Furthermore, studies investigating alcohol-associated liver disease often analyze liver tissue from animal models, where labeled FAEE standards like this compound are indispensable for accurate measurement and pathway elucidation physiology.org. These applications underscore the value of this compound in providing quantitative data from biological samples outside of a living organism.

Table 1: Mean Peak Concentrations of Major Fatty Acid Ethyl Esters (FAEEs) in a Drinking Study

| FAEE | Mean Peak Concentration (ng/mL) | Standard Deviation (ng/mL) |

| Ethyl Myristate | 14 | 4 |

| Ethyl Palmitate | 144 | 35 |

| Ethyl Oleate | 125 | 55 |

| Ethyl Stearate | 71 | 21 |

| Total FAEEs | 344 | 91 |

Data adapted from researchgate.net. Concentrations were measured in dried blood spots after ethanol ingestion.

Table 2: Deuterium-Labeled Fatty Acid Ethyl Ester (FAEE) Standards Used in Biological Analysis

| Deuterium-Labeled FAEE Species | Fatty Acid Chain Length |

| Ethyl Laurate-d5 | 12:0 |

| Ethyl Myristate-d5 | 14:0 |

| Ethyl Palmitate-d5 | 16:0 |

| Ethyl Palmitoleate-d5 | 16:1 |

| Ethyl Stearate-d5 | 18:0 |

| This compound | 18:1 |

| Ethyl Linoleate-d11 | 18:2 |

| Ethyl Linolenate-d5 | 18:3 |

| Ethyl Arachidonate-d11 | 20:4 |

These labeled compounds are commonly used as internal standards in mass spectrometry-based quantification of FAEEs in biological samples physiology.org.

List of Compounds Mentioned:

this compound

Ethanol

Fatty Acid Ethyl Esters (FAEEs)

Ethyl Oleate

Ethyl Palmitate

Ethyl Myristate

Ethyl Stearate

Oleic Acid

Palmitic Acid

Stearic Acid

Triglycerides

Acetaldehyde

Acetate

Phosphatidylethanol (B1425624) (PEth)

Ethyl Glucuronide (EtG)

Ethyl Sulfate (EtS)

Ethyl Oleate D5 in Biomarker Research for Alcohol Exposure Assessment

Development of Analytical Assays for FAEE Biomarkers in Forensic and Research Settings

The development of sensitive and specific analytical methods is paramount for the reliable detection and quantification of FAEEs in diverse biological matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques employed for FAEE analysis nih.govresearchgate.netunito.itphysiology.orgoup.comebm-journal.orgoup.com. The incorporation of deuterated internal standards, such as Ethyl Oleate-d5, is a standard practice in these assays to ensure accurate quantification nih.govcore.ac.ukresearchgate.netunito.itphysiology.orgoup.comoup.comoup.com.

Hair Analysis for Retrospective Alcohol Consumption Profiling

FAEEs are deposited in hair primarily through sebum, making hair a valuable matrix for assessing long-term alcohol consumption, typically reflecting intake over weeks to months nih.govcansfordlabs.co.ukdnalegal.comcrystal-health.co.uk. Studies have analyzed hair samples for FAEEs, including ethyl oleate (B1233923), to differentiate between alcoholics, social drinkers, and teetotalers nih.gov. The analysis typically involves extraction, followed by GC-MS, with deuterated internal standards like this compound used to ensure accurate quantification of FAEE levels in hair segments nih.govresearchgate.netunito.itoup.comoup.comoup.com. Research has shown that FAEE concentrations in hair can be used as markers for excessive alcohol consumption with relatively high accuracy, despite individual variations nih.gov. For instance, one study found mean FAEE concentrations in hair to be 6.8 ng/mg for fatalities with excessive alcohol consumption, 4.0 ng/mg for alcoholics in treatment, 0.41 ng/mg for moderate social drinkers, and 0.16 ng/mg for teetotalers nih.gov. Ethyl oleate was identified as the dominant ester in all samples analyzed nih.gov.

Meconium Analysis for Perinatal Alcohol Exposure Studies

Meconium, the first stool of a newborn, serves as a matrix for assessing prenatal alcohol exposure (PAE) ebm-journal.orgnih.govcanfasd.camyadlm.orgattcnetwork.org. FAEEs, including ethyl palmitate, ethyl stearate, and ethyl linolenate, have been detected in meconium of infants exposed to alcohol prenatally ebm-journal.org. Quantification of FAEEs in meconium has been correlated with maternal alcohol intake during pregnancy and has shown potential in identifying newborns at risk for developmental issues associated with PAE ebm-journal.orgnih.govcanfasd.caattcnetwork.org. While specific mention of this compound in meconium analysis is less common in the provided snippets, the general principle of using deuterated standards for FAEE quantification in such challenging matrices applies, ensuring the accuracy of results for ethyl oleate and other FAEEs ebm-journal.orgnih.govcanfasd.camyadlm.orgattcnetwork.org. Studies have identified FAEEs such as ethyl palmitate, ethyl stearate, and ethyl linolenate in meconium of alcohol-exposed rat pups, with ethyl palmitate correlating negatively with body and brain weights ebm-journal.org.

Analysis in Other Biological Specimens (e.g., Liver Tissue, Blood, Sebum)

FAEEs can also be detected in other biological specimens, providing insights into alcohol consumption.

Liver Tissue: FAEEs are found in liver tissue and have been proposed as postmortem markers of premortem ethanol (B145695) intake, especially when blood samples are unavailable usdtl.comnih.govfrontiersin.orgmdpi.commdpi.com. Chronic alcohol consumption can lead to increased FAEEs in the liver, contributing to alcohol-associated liver disease frontiersin.orgmdpi.com. Deuterated FAEEs, including this compound, are used as internal standards for the analysis of FAEEs in liver tissue physiology.org.

Blood: FAEEs are detectable in blood and can serve as short-term confirmatory markers for ethanol intake, persisting for at least 24 hours after consumption, longer than blood alcohol concentrations clinmedjournals.orgusdtl.comnih.gov. Studies have shown that serum FAEE concentrations correlate closely with blood alcohol concentrations and can be measurable even when blood alcohol levels are low usdtl.com. While PEth is often considered a more sensitive blood biomarker for chronic alcohol use, FAEEs in blood are still utilized for detecting recent alcohol exposure nih.govnih.gov. The use of deuterated standards like this compound is crucial for accurate blood FAEE quantification core.ac.uk.

Sebum: FAEEs can be detected in skin surface lipids (sebum) and have been proposed as medium-term retrospective markers of alcohol consumption, with a detection window of at least one week oup.com. Analysis of FAEEs in sebum, often using GC-MS with appropriate internal standards, can help evaluate alcohol consumption patterns oup.com.

Standardization and Harmonization of FAEE Quantification Methodologies

The reliable comparison of FAEE data across different studies and laboratories necessitates standardized and harmonized quantification methodologies. Deuterated internal standards, such as this compound, are fundamental to achieving this standardization. They help to mitigate variations in sample processing and analytical performance, ensuring that results are comparable and reproducible nih.govnebiolab.comoup.comoup.comoup.com. The Society of Hair Testing (SoHT) provides guidelines and consensus recommendations for FAEE analysis, emphasizing the importance of validated methods and appropriate internal standards oup.comcansfordlabs.co.ukdnalegal.comresearchgate.netresearchgate.netnih.govalphabiolabs.ie. The use of well-characterized internal standards like this compound ensures that variations in extraction efficiency, matrix effects, and instrument sensitivity are accounted for, leading to more consistent and harmonized FAEE quantification nih.govnebiolab.comcore.ac.ukresearchgate.net.

Comparative Studies with Other Alcohol Biomarkers

FAEEs are often compared with other established alcohol biomarkers, such as phosphatidylethanol (B1425624) (PEth) and carbohydrate-deficient transferrin (CDT), to evaluate their respective strengths and weaknesses in detecting alcohol consumption nih.govalphabiolabs.ienih.govresearchgate.net. While PEth is generally considered more sensitive and specific for chronic alcohol consumption in blood, FAEEs offer a valuable alternative, particularly in matrices like hair and meconium, and for assessing shorter-term or episodic drinking patterns nih.govnih.govresearchgate.net. Studies have noted that PEth and FAEE results can sometimes show poor agreement, highlighting the importance of using appropriate analytical methods and internal standards for each marker nih.govresearchgate.net. The accurate quantification of FAEEs, facilitated by standards like this compound, allows for meaningful comparisons with other biomarkers, contributing to a comprehensive understanding of an individual's alcohol consumption history nih.govalphabiolabs.ienih.govresearchgate.net. For instance, FAEEs in blood are detected for 24–99 hours after consumption, whereas PEth can be detected for up to 3 weeks nih.gov.

Emerging Research Paradigms and Future Perspectives for Ethyl Oleate D5

Integration with Advanced Lipidomics and Metabolomics Platforms

The precise quantification of lipids and metabolites is crucial for understanding cellular function and disease states. Ethyl Oleate-d5 serves as an invaluable internal standard in mass spectrometry-based lipidomics and metabolomics workflows nih.govresearchgate.netresearchgate.netchiron.nophysiology.orgsci-hub.stnih.gov. Deuterated internal standards, like this compound, are nearly identical to their non-deuterated counterparts in terms of chemical behavior but differ in mass-to-charge ratio (m/z). This mass difference allows for accurate quantification by compensating for variations in sample preparation, ionization efficiency, and instrument response scioninstruments.com.

In lipidomics, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly employed for the analysis of fatty acid ethyl esters (FAEEs), including ethyl oleate (B1233923) researchgate.netresearchgate.netphysiology.orgmdpi.comnih.govwhiterose.ac.uk. The use of this compound in these methods ensures the accurate determination of endogenous ethyl oleate levels, which can be relevant biomarkers in various physiological and pathological contexts, such as in studies related to ethanol (B145695) metabolism researchgate.netphysiology.orgnih.govnih.govatamanchemicals.com. The ability to precisely quantify specific lipid species using deuterated standards is fundamental for building comprehensive lipid profiles and understanding metabolic pathways nih.govmdpi.combiorxiv.orgnih.govthermofisher.commdpi.com.

Exploration of Deuterium (B1214612) Isotope Effects on Biological Processes and Stability

The incorporation of deuterium (²H) into organic molecules can subtly alter their physical and chemical properties, leading to kinetic isotope effects (KIEs) when these molecules participate in enzymatic reactions or metabolic transformations wikipedia.orgacs.orgru.nlnih.gov. The C-D bond is stronger than the C-H bond, which can result in a slower reaction rate for deuterated compounds if the C-D bond is the rate-limiting step in a biochemical process ru.nl.

Research into deuterium isotope effects on lipids, including fatty acid esters, is an emerging area. Studies on polyunsaturated fatty acids (PUFAs) have demonstrated that deuteration at specific positions can significantly influence their susceptibility to lipid peroxidation and alter their metabolic fate via enzymatic oxygenation pathways wikipedia.orgacs.orgnih.gov. For instance, deuteration of arachidonic acid (AA) at bis-allylic positions has been shown to induce massive kinetic isotope effects, impacting the synthesis of eicosanoids and potentially shunting metabolic pathways acs.orgnih.gov. While direct studies on this compound specifically examining its biological isotope effects are nascent, the principles established with other deuterated fatty acids suggest potential applications in modulating lipid metabolism or stability. The stability of deuterated compounds can also be enhanced, which is beneficial for their use as tracers in long-term metabolic studies mdpi.comnih.gov.

Potential for Novel Applications in Systems Biology and Translational Research

The precise quantitative capabilities offered by this compound are highly valuable for systems biology, where the goal is to understand the complex interactions within biological networks. By using deuterated standards, researchers can trace metabolic fluxes with high accuracy, providing quantitative data on how molecules move through metabolic pathways nih.govmdpi.combiorxiv.orgcreative-proteomics.comfrontiersin.org. This is particularly relevant for lipid metabolism, a complex network involved in signaling, energy storage, and membrane structure biorxiv.orgmdpi.commdpi.com.

In translational research, this compound can serve as a critical tool for bridging basic scientific discoveries to clinical applications. For example, the accurate measurement of FAEEs, including ethyl oleate, as biomarkers for ethanol exposure has implications for clinical diagnostics and forensic toxicology researchgate.netphysiology.orgnih.govnih.gov. Furthermore, the ability to precisely track lipid metabolism using labeled compounds like this compound can aid in understanding the role of lipids in various diseases, such as metabolic syndrome, cardiovascular disease, and neurological disorders biorxiv.orgmdpi.comnih.govahajournals.org. Future research may leverage this compound to develop more sensitive diagnostic tools or to investigate novel therapeutic strategies targeting lipid metabolism.

Q & A

Basic Research Questions

Q. What methodological considerations are critical when incorporating Ethyl Oleate-d5 as an internal standard in quantitative lipidomics studies?

- Answer : this compound is used to normalize lipid quantification in mass spectrometry (MS) and nuclear magnetic resonance (NMR) due to its isotopic stability. Key considerations include:

- Purity verification : Confirm isotopic purity (e.g., 90% deuterated) via high-resolution MS or NMR to avoid signal contamination .

- Solvent compatibility : Prepare stock solutions in acetone (1.0 mg/mL) to ensure solubility and stability .

- Calibration curves : Generate concentration-response curves using serial dilutions to account for matrix effects in biological samples .

- Validation : Cross-validate results with non-deuterated analogs to confirm specificity .

Q. How should researchers validate the deuterium incorporation efficiency of this compound in metabolic tracing experiments?

- Answer :

- Analytical techniques : Use tandem MS (MS/MS) to distinguish deuterated fragments or NMR to quantify deuterium integration in lipid fractions .

- Control experiments : Compare results with unlabeled Ethyl Oleate to assess baseline interference .

- Statistical thresholds : Apply t-tests or ANOVA to determine significant differences in tracer incorporation across experimental groups .

Advanced Research Questions

Q. What strategies resolve signal overlap between this compound and endogenous lipids in complex biological samples during MS analysis?

- Answer :

-

Chromatographic separation : Optimize liquid chromatography (LC) gradients to elute this compound separately from isobaric lipids .

-

Isotopic deconvolution : Use software tools (e.g., XCMS, MZmine) to differentiate deuterium-specific isotopic patterns from natural abundance signals .

-

Multiple reaction monitoring (MRM) : Select unique precursor/product ion pairs for this compound to enhance specificity .

Q. How can researchers statistically account for batch-to-batch variability in this compound purity when designing longitudinal studies?

- Answer :

- Batch-specific controls : Include a reference sample from each batch to adjust for purity variations .

- Mixed-effects models : Incorporate batch identity as a random effect in statistical analyses to isolate biological variability .

- Quality assurance : Pre-screen batches via NMR to quantify deuterium content and exclude outliers .

Q. How does the isotopic purity (e.g., 90% vs. higher) of this compound influence quantification accuracy in tracer studies, and how can this be corrected analytically?

- Answer : Lower purity (e.g., 90%) introduces non-deuterated species that inflate background signals. Mitigation strategies include:

-

Mathematical correction : Apply a purity-adjusted normalization factor using the formula:

-

Cross-validation : Compare results with a >98% pure standard if available .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies between expected and observed deuterium retention in this compound during long-term metabolic studies?

- Answer :

- Hypothesis testing : Evaluate potential causes, such as enzymatic degradation or isotopic exchange, using stable isotope tracing in controlled in vitro systems .

- Time-course experiments : Collect data at multiple time points to identify decay kinetics .

- Error analysis : Quantify measurement uncertainty using coefficient of variation (CV) calculations across replicates .

Q. What experimental controls are essential to ensure reproducibility in studies using this compound as a tracer?

- Answer :

- Blank samples : Include matrices without this compound to assess background noise .

- Positive controls : Spike known concentrations into representative samples to validate recovery rates .

- Replication : Perform triplicate analyses for each condition to assess technical variability .

Methodological Optimization

Q. How can researchers optimize MS parameters for this compound detection in low-abundance lipid species?

- Answer :

-

Ionization settings : Use electrospray ionization (ESI) in positive ion mode with optimized declustering potentials to enhance sensitivity .

-

Collision energy : Adjust collision-induced dissociation (CID) energy to maximize fragment ion yield without degrading the compound .

Parameter Optimal Range Impact on Detection ESI Voltage 3.5–4.5 kV Enhances ionizability of esters Collision Energy 20–30 eV Balances fragmentation and signal stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。